Thenium

Nicotinic Acetylcholine Receptor Anthelmintic Resistance Ascaris suum

Thenium (CAS 16776-64-0) is a synthetic quaternary ammonium cholinergic anthelmintic that occupies a unique pharmacological space—it is not an L-subtype agonist like levamisole or pyrantel. This non-interchangeable selectivity, defined by pA₂ values (7.84 for paraherquamide, 6.33 for methyllycaconitine) and cluster analysis, makes it an essential tool for probing nematode nAChR populations resistant to conventional L-subtype agents. Sourced as high-purity thenium closylate for research, it is ideal for characterizing receptor subtypes in resistant isolates and for use as a reference compound in comparative anthelmintic pharmacology studies. Procure this differentiated agonist to advance your parasitic nematode research.

Molecular Formula C15H20NOS+
Molecular Weight 262.4 g/mol
CAS No. 16776-64-0
Cat. No. B15197289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThenium
CAS16776-64-0
Molecular FormulaC15H20NOS+
Molecular Weight262.4 g/mol
Structural Identifiers
SMILESC[N+](C)(CCOC1=CC=CC=C1)CC2=CC=CS2
InChIInChI=1S/C15H20NOS/c1-16(2,13-15-9-6-12-18-15)10-11-17-14-7-4-3-5-8-14/h3-9,12H,10-11,13H2,1-2H3/q+1
InChIKeyKYCIUIVANPKXLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thenium (CAS 16776-64-0): Cholinergic Anthelmintic for Veterinary Hookworm Control — Core Properties and Pharmacological Classification


Thenium (CAS 16776-64-0) is a synthetic quaternary ammonium compound classified as a cholinergic anthelmintic, primarily deployed in veterinary medicine for the removal of adult hookworms (Ancylostoma caninum and Uncinaria stenocephala) in canines [1]. As a nicotinic acetylcholine receptor (nAChR) agonist, its pharmacological action is mediated through the induction of spastic paralysis in susceptible nematodes [2]. The compound is typically formulated as the closylate salt (thenium closylate) for oral administration in tablet form [3].

Thenium (CAS 16776-64-0) vs. Other Cholinergic Anthelmintics: Why Receptor Subtype Selectivity Precludes Simple Interchangeability


The class of cholinergic anthelmintics is not functionally homogenous. Pharmacological characterization in Ascaris suum has identified three distinct nAChR subtypes: the B-subtype (sensitive to bephenium), the L-subtype (sensitive to levamisole and pyrantel), and the N-subtype (sensitive to nicotine and methyridine) [1]. Substitution of one agent for another without understanding subtype-specific agonism can lead to therapeutic failure or, critically, the selection for resistant nematode populations [1]. The following quantitative evidence demonstrates that thenium occupies a unique pharmacological space distinct from both L-subtype and B-subtype agonists, making it non-interchangeable with common in-class alternatives like pyrantel or levamisole.

Thenium (CAS 16776-64-0): Quantitative Pharmacological Differentiation from L- and B-Subtype Cholinergic Anthelmintics


Thenium vs. Levamisole and Pyrantel: Differential nAChR Subtype Agonism Defined by pA₂ Values

In the Ascaris suum muscle contraction assay, thenium exhibits a distinct pharmacological profile, characterized by intermediate pA₂ values that differentiate it from the L-subtype agonists levamisole and pyrantel. Cluster analysis of pA₂ values for the antagonists paraherquamide, 2-desoxyparaherquamide, and methyllycaconitine placed thenium between the L-subtype and B-subtype clusters, not within the L-subtype cluster [1].

Nicotinic Acetylcholine Receptor Anthelmintic Resistance Ascaris suum

Thenium vs. Bephenium: Distinct nAChR Subtype Agonism Revealed by pA₂ Value Comparison

Thenium's pA₂ values for paraherquamide (7.84) and methyllycaconitine (6.33) are numerically distinct from the expected profile of a pure B-subtype agonist like bephenium. The cluster analysis confirms that thenium does not group with bephenium, the sole representative B-subtype agonist in the study, indicating a different receptor interaction profile [1].

Nicotinic Acetylcholine Receptor B-subtype Agonist Pharmacological Fingerprinting

Thenium Species-Specific Veterinary Indication: Ancylostoma caninum and Uncinaria stenocephala in Canines

Thenium closylate is specifically indicated for the removal of adult hookworms, Ancylostoma caninum and Uncinaria stenocephala, in dogs [1]. This narrow, species-specific labeling contrasts with broader-spectrum anthelmintics, defining a precise use case.

Veterinary Parasitology Hookworm Canine

Thenium (CAS 16776-64-0): Evidence-Based Application Scenarios in Research and Veterinary Practice


Investigating Levamisole/Pyrantel-Resistant Nematode Isolates

Given thenium's distinct pharmacological profile, which does not classify it as an L-subtype agonist [1], it serves as a valuable tool in research settings for probing nematode nAChR populations that have developed resistance to L-subtype agents like levamisole and pyrantel. Its use can help characterize the functional receptor subtype composition in resistant isolates.

Targeted Canine Hookworm Control Programs

In veterinary practice, thenium closylate is specifically indicated for the removal of adult Ancylostoma caninum and Uncinaria stenocephala in dogs [2]. This makes it a targeted option for deworming protocols focused exclusively on canine hookworm infections, where a narrow-spectrum approach is clinically justified.

Pharmacological Fingerprinting of Cholinergic Anthelmintics

Thenium's intermediate pA₂ values (7.84 for paraherquamide, 6.33 for methyllycaconitine) and unique cluster placement provide a benchmark for comparative pharmacological studies [1]. It can be used as a reference compound when characterizing novel cholinergic agonists or when mapping nAChR subtype expression across different nematode species.

Comparative Parasitology Research on nAChR Evolution

The distinct receptor subtype selectivity of thenium, as defined by pA₂ values and cluster analysis [1], offers a phylogenetic tool for studying the evolution of nicotinic receptor pharmacology across nematode clades. Comparative studies between species susceptible to thenium and those resistant can reveal structural and functional adaptations in nAChR subunits.

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